molecular formula C23H19ClN2O2 B10910622 1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10910622
M. Wt: 390.9 g/mol
InChI Key: QYBGIKJKYJQHTA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and two methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 4-chlorophenylhydrazine with 1,3-bis(4-methoxyphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-chlorophenyl)-3,5-bis(4-hydroxyphenyl)-1H-pyrazole.

    Reduction: Formation of 1-(4-aminophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole.

    Substitution: Formation of 1-(4-substituted phenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of the chlorophenyl and methoxyphenyl groups enhances its ability to interact with biological targets, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in diseases where these enzymes play a critical role.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
  • 1-(4-bromophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
  • 1-(4-chlorophenyl)-3,5-bis(4-hydroxyphenyl)-1H-pyrazole

Uniqueness

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole stands out due to the combination of chlorophenyl and methoxyphenyl groups, which confer unique electronic and steric properties. These properties enhance its reactivity and interaction with biological targets, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2O2/c1-27-20-11-3-16(4-12-20)22-15-23(17-5-13-21(28-2)14-6-17)26(25-22)19-9-7-18(24)8-10-19/h3-15H,1-2H3

InChI Key

QYBGIKJKYJQHTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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